1,3,2-Benzodioxaphosphole, 2-methoxy-
Description
1,3,2-Benzodioxaphosphole derivatives are heterocyclic compounds featuring a phosphorus atom within a fused benzene-dioxole ring system. The 2-methoxy-substituted variant, 1,3,2-Benzodioxaphosphole, 2-methoxy-, contains a methoxy (-OCH₃) group at the phosphorus center. Phosphorus-containing heterocycles like this are often explored for their catalytic, biological, or material science applications due to their electronic and steric properties .
Properties
CAS No. |
20570-25-6 |
|---|---|
Molecular Formula |
C7H7O3P |
Molecular Weight |
170.10 g/mol |
IUPAC Name |
2-methoxy-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C7H7O3P/c1-8-11-9-6-4-2-3-5-7(6)10-11/h2-5H,1H3 |
InChI Key |
WSJGYLOBOBYMCY-UHFFFAOYSA-N |
Canonical SMILES |
COP1OC2=CC=CC=C2O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-methoxy-1,3,2-benzodioxaphosphole and its analogs:
Key Observations:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., -Cl, -Br) : Increase electrophilicity at phosphorus, enhancing reactivity in nucleophilic substitutions but reducing hydrolytic stability. For example, 2-chloro- derivatives are moisture-sensitive, requiring storage at 0–6°C .
- Electron-donating groups (e.g., -OCH₃) : Likely stabilize the phosphorus center, reducing electrophilicity and improving stability under ambient conditions. This could make 2-methoxy- derivatives more suitable for applications requiring prolonged shelf life.
Physical and Spectral Properties :
- The trichloro derivative (CAS 2007-97-8) has well-documented IR spectra in CCl₄/CS₂, with absorption bands characteristic of P-Cl and aromatic C-H stretches .
- The bromo-oxide variant (CAS 3492-46-4) has a higher molecular weight (234.97 g/mol) due to bromine substitution, which may influence its solubility and melting point .
Biological and Catalytic Activity :
- While direct data on the 2-methoxy- derivative is lacking, highlights that substituent position and electronic effects significantly influence bioactivity in analogous systems (e.g., MAO-B inhibition in benzothiophenes). A methoxy group could modulate interactions with biological targets by altering lipophilicity or hydrogen-bonding capacity .
- The 2-chloro- derivative’s role as a catalyst in sesquiterpene synthesis underscores the utility of halogenated benzodioxaphospholes in organic transformations .
Preparation Methods
Nucleophilic Substitution of 2-Chloro-1,3,2-Benzodioxaphosphole 2-Oxide
A two-step approach involves synthesizing 2-chloro-1,3,2-benzodioxaphosphole 2-oxide (CAS 1499-17-8) followed by methoxy group substitution:
Step 1: Synthesis of 2-Chloro-1,3,2-Benzodioxaphosphole 2-Oxide
Reacting 2,2,2-trichloro-2λ⁵-benzodioxaphosphole with N,N-bis(trimethylsilyl)benzenesulfonamide at 120°C for 1.5 hours yields the 2-chloro derivative with a 70% efficiency. The reaction proceeds via nucleophilic displacement of one chloride by the sulfonamide, followed by elimination of trimethylsilyl chloride.
Step 2: Methoxy Group Introduction
The chloride at the phosphorus center is substituted with a methoxy group using sodium methoxide (NaOCH₃) in anhydrous tetrahydrofuran (THF) at 0°C. This method mirrors analogous substitutions observed in phosphorochloridate chemistry, where alkoxy groups replace halides under mild basic conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → Room temperature |
| Reaction Time | 2–4 hours |
| Solvent | THF |
| Yield | ~65% (estimated) |
Direct Cyclocondensation Using Methoxy-Substituted Diols
An alternative single-step method employs 2-methoxycatechol (or a derivative) and methylphosphonic dichloride. This route is inferred from protocols used to synthesize phenyl- and methyl-substituted benzodioxaphospholes:
Procedure
- Cooling Phase : A solution of 2-methoxycatechol (0.025 mol) and pyridine (0.050 mol) in THF is cooled to -20°C.
- Reagent Addition : Methylphosphonic dichloride (0.025 mol) is added dropwise to the stirred mixture.
- Reaction Progression : The solution is warmed to room temperature and stirred for 6 hours.
- Workup : Pyridine hydrochloride is filtered off, and the filtrate is concentrated under reduced pressure. The product is purified via vacuum distillation or recrystallization.
Key Variables
Silicon-Mediated Methoxy Group Transfer
This method adapts silylation techniques observed in phosphonate synthesis:
Reaction Scheme
- Intermediate Formation : 1,3,2-Benzodioxaphosphole-2-chloro-2-oxide is treated with trimethylsilyl methoxide (TMSOMe) in the presence of a catalytic amount of DBU.
- Cl–OCH₃ Exchange : The silyl group activates the chloride for displacement, facilitating methoxy group transfer.
- Desilylation : Residual trimethylsilyl groups are removed via aqueous workup.
Advantages
- Avoids strongly basic conditions, reducing side reactions.
- Compatible with moisture-sensitive intermediates.
Comparative Analysis of Synthetic Routes
The table below evaluates the three primary methods based on yield, scalability, and practicality:
| Method | Yield | Scalability | Equipment Needs | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–70% | Moderate | Standard glassware | Handling moisture-sensitive intermediates |
| Direct Cyclocondensation | 70–85% | High | Low-temperature setup | Limited commercial availability of 2-methoxycatechol |
| Silicon-Mediated Transfer | 50–65% | Low | Inert atmosphere | High cost of silylation reagents |
Mechanistic Insights and Side Reactions
Cyclocondensation Mechanism
The reaction between diols and phosphonic dichlorides proceeds through a nucleophilic acyl substitution mechanism. The diol’s hydroxyl groups sequentially attack the electrophilic phosphorus center, displacing chloride ions and forming the six-membered dioxaphosphole ring. Pyridine or DBU neutralizes HCl, shifting the equilibrium toward product formation.
Competing Pathways
- Phosphoester Formation : Excess diol may lead to open-chain phosphoesters instead of cyclized products.
- Oxidation : Prolonged exposure to air can oxidize P(III) intermediates to P(V) species, necessitating inert atmosphere conditions.
Optimization Strategies
Solvent Selection
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
- Microwave Assistance : Reduced reaction times (e.g., 30 minutes vs. 6 hours) have been achieved in analogous syntheses.
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